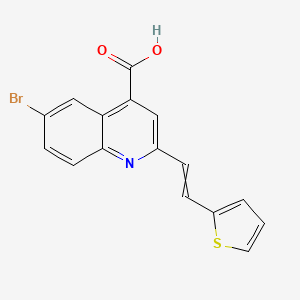
6-Bromo-2-(2-thiophen-2-ylethenyl)quinoline-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-bromo-2-[2-(thiophen-2-yl)ethenyl]quinoline-4-carboxylic acid: is a synthetic organic compound with the molecular formula C16H10BrNO2S and a molecular weight of 360.2 g/mol . This compound is characterized by the presence of a bromine atom at the 6th position of the quinoline ring, a thiophene ring attached via an ethenyl linkage at the 2nd position, and a carboxylic acid group at the 4th position of the quinoline ring . It is primarily used in research and development settings.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-2-[2-(thiophen-2-yl)ethenyl]quinoline-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-[2-(thiophen-2-yl)ethenyl]quinoline-4-carboxylic acid using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity .
化学反应分析
Types of Reactions: 6-bromo-2-[2-(thiophen-2-yl)ethenyl]quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The ethenyl linkage can be reduced to an ethyl linkage using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst can be employed.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Major Products:
Substitution Reactions: Products with various substituents replacing the bromine atom.
Oxidation Reactions: Sulfoxides or sulfones derived from the thiophene ring.
Reduction Reactions: Compounds with an ethyl linkage instead of an ethenyl linkage.
科学研究应用
Chemistry: 6-bromo-2-[2-(thiophen-2-yl)ethenyl]quinoline-4-carboxylic acid is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: In biological research, this compound is investigated for its potential pharmacological properties. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities, and this compound may exhibit similar properties .
Industry: In the industrial sector, this compound can be used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs). Its unique structure makes it a valuable component in the design of new materials with specific electronic properties .
作用机制
The mechanism of action of 6-bromo-2-[2-(thiophen-2-yl)ethenyl]quinoline-4-carboxylic acid is not fully elucidated. based on the known activities of quinoline derivatives, it is likely to interact with various molecular targets, including enzymes and receptors. The presence of the bromine atom and the thiophene ring may enhance its binding affinity and specificity towards certain biological targets . Further research is needed to fully understand the pathways and molecular interactions involved.
相似化合物的比较
6-bromo-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid: This compound has a pyridine ring instead of a thiophene ring, which may alter its chemical and biological properties.
6-bromo-2-[2-(phenyl)ethenyl]quinoline-4-carboxylic acid: The phenyl ring in this compound provides different electronic and steric effects compared to the thiophene ring.
Uniqueness: The presence of the thiophene ring in 6-bromo-2-[2-(thiophen-2-yl)ethenyl]quinoline-4-carboxylic acid imparts unique electronic properties, making it distinct from other similar compounds.
属性
分子式 |
C16H10BrNO2S |
|---|---|
分子量 |
360.2 g/mol |
IUPAC 名称 |
6-bromo-2-(2-thiophen-2-ylethenyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C16H10BrNO2S/c17-10-3-6-15-13(8-10)14(16(19)20)9-11(18-15)4-5-12-2-1-7-21-12/h1-9H,(H,19,20) |
InChI 键 |
SJOZRJUFOKUWMW-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=C1)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(1H-1,3-benzodiazol-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B11822939.png)
![(5S)-5-benzyl-2-(2,4,6-trimethylphenyl)-3,5,6,8-tetrahydro-1H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate](/img/structure/B11822940.png)
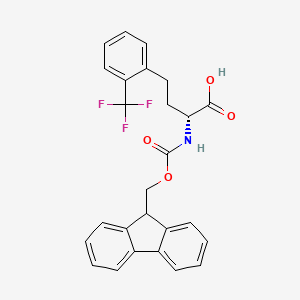
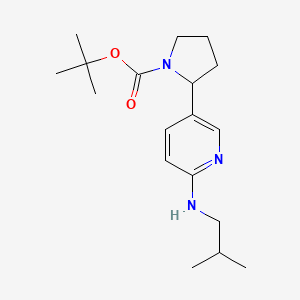


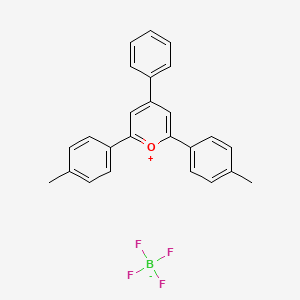
![4-{2-[1-(4-Bromophenyl)ethylidene]hydrazin-1-yl}benzoic acid](/img/structure/B11822975.png)

![3-[2-(Difluoromethoxy)-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B11822995.png)


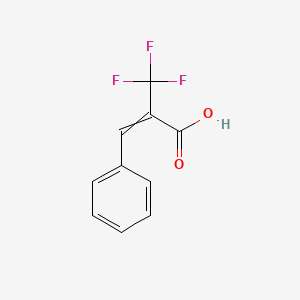
![6-Fluoro-5,8,9,10-tetrahydrobenzo[8]annulen-5-one](/img/structure/B11823020.png)
